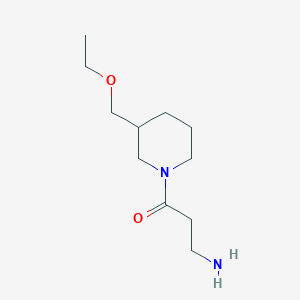

3-Amino-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-[3-(ethoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-2-15-9-10-4-3-7-13(8-10)11(14)5-6-12/h10H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTMVBUDTWJBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN(C1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Acylation

A common approach involves the acylation of an amino-substituted piperidine derivative with appropriate acyl chlorides or activated carboxylic acid derivatives in the presence of a base such as triethylamine.

These methods ensure high selectivity and purity, with products often purified by recrystallization from ethyl acetate/petroleum ether mixtures.

Alkylation and Substitution on Piperidine Ring

Introduction of the ethoxymethyl group on the piperidine nitrogen is typically achieved via alkylation using ethoxymethyl halides under mild basic conditions.

- Alkylation is performed in solvents like ethanol or dichloromethane.

- Bases such as triethylamine or sodium hydride are used to deprotonate the nitrogen.

- Reaction temperatures are maintained between 0°C and room temperature to avoid side reactions.

Coupling with 3-Amino-Propan-1-one

The coupling of the substituted piperidine intermediate with 3-amino-propan-1-one can be achieved through:

- Nucleophilic substitution reactions.

- Use of coupling agents or catalysts such as Pd-based complexes for facilitating bond formation.

- Refluxing under inert atmosphere (argon) for extended periods (e.g., 15 hours) to ensure completion.

Detailed Example Procedure (Adapted from Related Compounds)

Analytical and Optimization Data

Optimization studies for similar pyrazole and piperidine derivatives indicate:

- Use of Pd-catalyzed coupling reactions enhances yields and selectivity.

- Microwave-assisted synthesis reduces reaction times significantly while maintaining yields around 80%.

- Solvent choice (ethyl acetate, dichloromethane) and temperature control (0–25°C) are critical for product purity and yield.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Biological Activity :

- Pyrimidoindole-substituted analogs (e.g., compounds 13 and 28) demonstrate potent kinase inhibition (IC₅₀ values 360–480 nM) due to their bulky, aromatic substituents, which likely enhance target binding . In contrast, the ethoxymethyl group in the target compound may prioritize metabolic stability over direct potency.

- Benzimidazole derivatives (e.g., ) exhibit antitubercular activity, suggesting that nitrogen-rich heterocycles can modulate antimicrobial properties .

Pyrrolidine-based analogs () have smaller ring systems, which may alter conformational flexibility and solubility.

Synthetic Methodologies: Piperidine-propanone derivatives are commonly synthesized via coupling reactions using reagents like PyBOP () or by reacting pre-functionalized piperidines with propanone precursors . The ethoxymethyl substituent could be introduced via alkylation of 3-hydroxypiperidine followed by etherification or through direct substitution during piperidine synthesis.

Biological Activity

3-Amino-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and other pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

- Molecular Formula : C12H19N2O

- Molecular Weight : Approximately 235.31 g/mol

- IUPAC Name : 3-Amino-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one

The structure features a piperidine ring substituted with an ethoxymethyl group and an amino group attached to a propanone moiety, which is crucial for its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

The biological activity of 3-Amino-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of neurotransmitter systems such as dopamine and serotonin, influencing mood and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neurotransmitter Modulation : It has been shown to influence dopaminergic and serotonergic pathways, which are critical in treating depression and anxiety disorders.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Cognitive Enhancement : Some studies indicate that it may enhance cognitive functions through its action on cholinergic systems.

Study 1: Neurotransmitter Interaction

A study conducted on the effects of 3-Amino-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one on rat models indicated significant modulation of dopamine release in the prefrontal cortex. The compound was administered at varying doses (5 mg/kg, 10 mg/kg) and showed dose-dependent increases in dopamine levels, suggesting its potential as a therapeutic agent for disorders related to dopaminergic dysregulation.

Study 2: Antimicrobial Properties

In vitro tests demonstrated that 3-Amino-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating moderate antimicrobial efficacy.

Synthesis Methods

The synthesis of 3-Amino-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one can be achieved through various methods, typically involving the reaction between 3-aminopropylamine and 3-(ethoxymethyl)piperidine under controlled conditions.

Common Synthesis Route:

- Starting Materials :

- 3-Aminopropylamine

- 3-(Ethoxymethyl)piperidine

- Reagents :

- Ethanol (solvent)

- Catalyst (e.g., acetic acid)

- Procedure :

- Combine reactants in ethanol.

- Heat under reflux for several hours.

- Purify the product through recrystallization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.